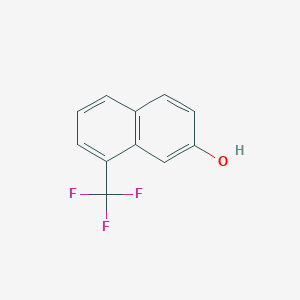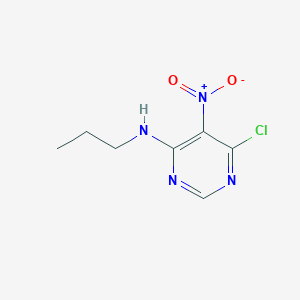
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1h-inden-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one is a chemical compound with a complex structure that includes a tetramethyl-substituted indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene.
Reaction with Ethanone: The indene derivative is then reacted with ethanone under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one: A similar compound with fewer methyl groups.
1-(1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one: Another derivative with additional methyl groups.
Uniqueness
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
17610-14-9 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C15H20O/c1-10(16)11-6-7-12-13(8-11)15(4,5)9-14(12,2)3/h6-8H,9H2,1-5H3 |
Clave InChI |
XBCVARFSRWLPOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C(CC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


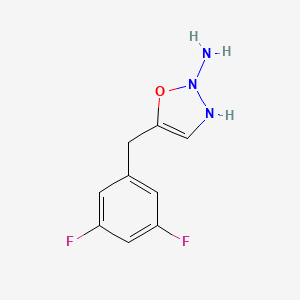

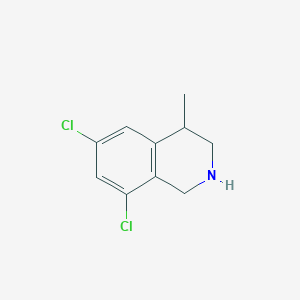


![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
![3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B11890107.png)
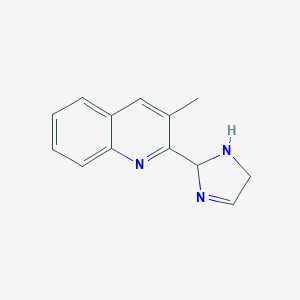

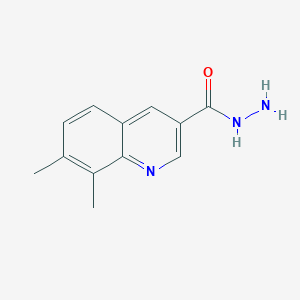
![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
